molecular formula C11H13LiO3 B1433988 Lithium(1+) ion 3-(2-hydroxy-4-methylphenyl)butanoate CAS No. 1803588-65-9

Lithium(1+) ion 3-(2-hydroxy-4-methylphenyl)butanoate

Cat. No.: B1433988
CAS No.: 1803588-65-9
M. Wt: 200.2 g/mol
InChI Key: AAZQAURVHLSAOS-UHFFFAOYSA-M
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Description

Lithium(1+) ion 3-(2-hydroxy-4-methylphenyl)butanoate is a chemical compound with the molecular formula C11H14O3Li It is a lithium salt of 3-(2-hydroxy-4-methylphenyl)butanoic acid

Scientific Research Applications

Lithium(1+) ion 3-(2-hydroxy-4-methylphenyl)butanoate has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the preparation of other compounds.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic effects, particularly in the context of lithium’s known mood-stabilizing properties.

    Industry: Utilized in the development of new materials and as an additive in various industrial processes.

Mechanism of Action

While the specific mechanism of action for this compound is not provided in the sources, it’s worth noting that lithium salts, in general, have been used in the treatment of bipolar disorder. They counteract both mania and depression and can also be used to augment other antidepressant drugs .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Lithium(1+) ion 3-(2-hydroxy-4-methylphenyl)butanoate typically involves the reaction of 3-(2-hydroxy-4-methylphenyl)butanoic acid with lithium hydroxide or lithium carbonate. The reaction is carried out in an appropriate solvent, such as water or an alcohol, under controlled temperature and pH conditions to ensure complete conversion to the lithium salt.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using similar reagents and conditions as in the laboratory synthesis. The process would be optimized for efficiency, yield, and purity, often involving additional steps such as crystallization, filtration, and drying to obtain the final product in a suitable form for use.

Chemical Reactions Analysis

Types of Reactions

Lithium(1+) ion 3-(2-hydroxy-4-methylphenyl)butanoate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The carboxylate group can be reduced to form an alcohol.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic substitution reactions often require catalysts such as iron(III) chloride (FeCl3) for halogenation or concentrated sulfuric acid (H2SO4) for nitration.

Major Products Formed

    Oxidation: Formation of 3-(2-hydroxy-4-methylphenyl)butanone or 3-(2-hydroxy-4-methylphenyl)butanal.

    Reduction: Formation of 3-(2-hydroxy-4-methylphenyl)butanol.

    Substitution: Formation of various substituted derivatives depending on the specific electrophile used.

Comparison with Similar Compounds

Similar Compounds

    Lithium carbonate (Li2CO3): Commonly used in the treatment of bipolar disorder.

    Lithium citrate (Li3C6H5O7): Another lithium salt with similar therapeutic applications.

    Lithium orotate (C5H3LiN2O4): Studied for its potential neuroprotective effects.

Uniqueness

Lithium(1+) ion 3-(2-hydroxy-4-methylphenyl)butanoate is unique due to its specific structure, which combines the properties of lithium ions with the functional groups of 3-(2-hydroxy-4-methylphenyl)butanoic acid. This combination may result in distinct chemical reactivity and biological activity compared to other lithium salts.

Properties

IUPAC Name

lithium;3-(2-hydroxy-4-methylphenyl)butanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O3.Li/c1-7-3-4-9(10(12)5-7)8(2)6-11(13)14;/h3-5,8,12H,6H2,1-2H3,(H,13,14);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAZQAURVHLSAOS-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[Li+].CC1=CC(=C(C=C1)C(C)CC(=O)[O-])O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13LiO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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